molecular formula C8H8FN3 B1530205 2-Amino-4-fluoro-1-methylbenzimidazole CAS No. 1183473-03-1

2-Amino-4-fluoro-1-methylbenzimidazole

Cat. No.: B1530205
CAS No.: 1183473-03-1
M. Wt: 165.17 g/mol
InChI Key: HZIBSZDHRLAIOV-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-1-methylbenzimidazole is a chemical compound with the molecular formula C8H8FN3. It belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound features an amino group (-NH2), a fluoro group (-F), and a methyl group (-CH3) attached to the benzimidazole ring structure. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-1-methylbenzimidazole typically involves the following steps:

  • Condensation Reaction: The starting materials, o-phenylenediamine and 4-fluorobenzaldehyde, undergo a condensation reaction in the presence of an acid catalyst (e.g., hydrochloric acid) to form an intermediate imine compound.

  • Cyclization: The intermediate imine compound is then subjected to cyclization under acidic conditions to form the benzimidazole ring structure.

  • Methylation: The resulting benzimidazole compound is methylated using a methylating agent (e.g., methyl iodide) to introduce the methyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally friendly catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-1-methylbenzimidazole can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

  • Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, HNO3, and heat.

  • Reduction: Fe/HCl, H2/Pd catalyst.

  • Substitution: Nucleophiles (e.g., alkyl halides) and suitable solvents.

Major Products Formed:

  • Oxidation: this compound-N-oxide.

  • Reduction: this compound-NH2.

  • Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-fluoro-1-methylbenzimidazole has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Amino-4-fluoro-1-methylbenzimidazole is similar to other benzimidazole derivatives, such as 2-Amino-1-methylbenzimidazole and 4-Fluoro-1-methylbenzimidazole. its unique combination of amino, fluoro, and methyl groups imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the fluoro group, in particular, enhances its reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Amino-1-methylbenzimidazole

  • 4-Fluoro-1-methylbenzimidazole

  • 2-Amino-5-fluoro-1-methylbenzimidazole

  • 2-Amino-6-fluoro-1-methylbenzimidazole

Properties

IUPAC Name

4-fluoro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIBSZDHRLAIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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